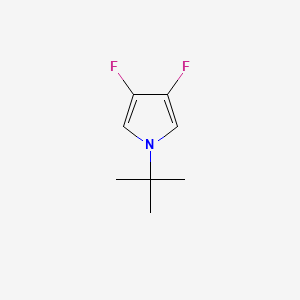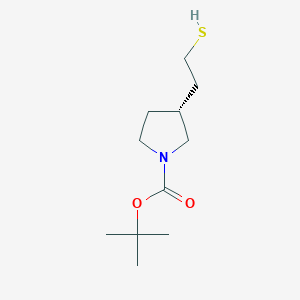
(R)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with a tert-butyl group and a mercaptoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Mercaptoethyl Group: The mercaptoethyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Addition of the tert-Butyl Group: The tert-butyl group is often introduced through a protection reaction using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can target the carbonyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the mercaptoethyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of ®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The pyrrolidine ring may interact with receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate: The racemic mixture of the compound.
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate: A similar compound with a hydroxyethyl group instead of a mercaptoethyl group.
tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate: A similar compound with an aminoethyl group.
Uniqueness
®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of the mercaptoethyl group, which can participate in specific chemical reactions and interactions that are not possible with other similar compounds.
This detailed article provides a comprehensive overview of ®-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H21NO2S |
|---|---|
分子量 |
231.36 g/mol |
IUPAC 名称 |
tert-butyl (3R)-3-(2-sulfanylethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-12)5-7-15/h9,15H,4-8H2,1-3H3/t9-/m1/s1 |
InChI 键 |
NPJUGERPGXFQNG-SECBINFHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CCS |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4-Difluoro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-pyridin-2-yl]-amine](/img/structure/B13952707.png)
![5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine](/img/structure/B13952709.png)
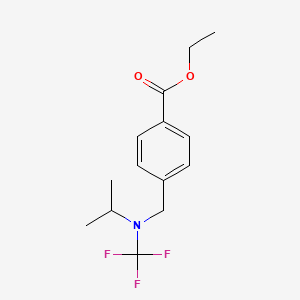
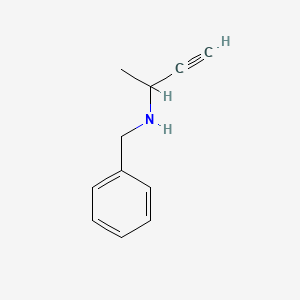
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate](/img/structure/B13952726.png)
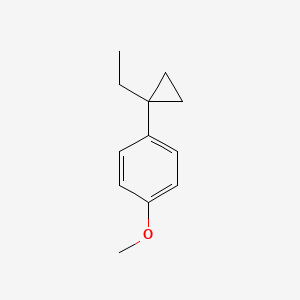
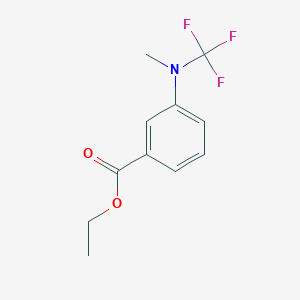

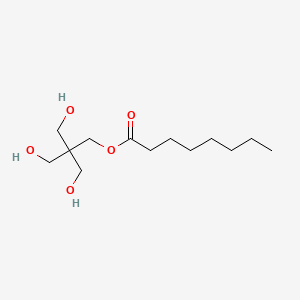
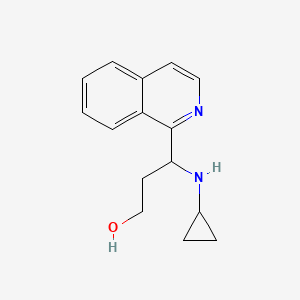

![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)
